molecular formula C20H20N4O B2764294 1-([3,3'-Bipyridin]-5-ylmethyl)-3-phenethylurea CAS No. 2191266-82-5

1-([3,3'-Bipyridin]-5-ylmethyl)-3-phenethylurea

Cat. No.: B2764294
CAS No.: 2191266-82-5
M. Wt: 332.407
InChI Key: IINCPPVEDYZGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea is a complex organic compound that features a bipyridine moiety linked to a phenethylurea structure. Bipyridine derivatives are known for their versatile applications in various fields, including chemistry, biology, and materials science. The unique structure of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea allows it to interact with different molecular targets, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea typically involves the following steps:

    Formation of Bipyridine Derivative: The bipyridine moiety can be synthesized through various coupling reactions, such as Suzuki coupling, Stille coupling, or Negishi coupling.

    Attachment of Phenethylurea: The phenethylurea structure can be introduced through a reaction between phenethylamine and an isocyanate derivative.

Industrial Production Methods

Industrial production of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and scalability .

Mechanism of Action

Properties

IUPAC Name

1-(2-phenylethyl)-3-[(5-pyridin-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-20(23-10-8-16-5-2-1-3-6-16)24-13-17-11-19(15-22-12-17)18-7-4-9-21-14-18/h1-7,9,11-12,14-15H,8,10,13H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINCPPVEDYZGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.